1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE, typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include the use of catalysts such as silver or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-4-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-ETHYL-4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-4-[(4-fluorophenyl)sulfonylamino]-N-(2-methylpropyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3S/c1-4-21-10-14(15(19-21)16(22)18-9-11(2)3)20-25(23,24)13-7-5-12(17)6-8-13/h5-8,10-11,20H,4,9H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHGTKGWPSDPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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